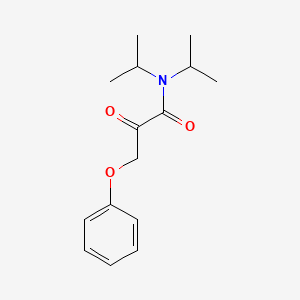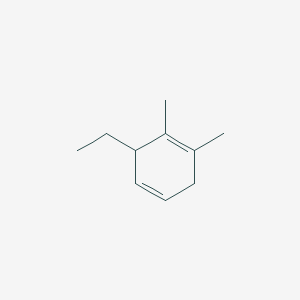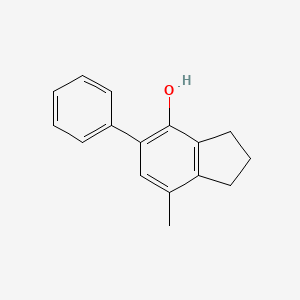
7-Methyl-5-phenyl-2,3-dihydro-1H-inden-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-5-phenyl-2,3-dihydro-1H-inden-4-ol is an organic compound that belongs to the class of indene derivatives This compound is characterized by a fused ring system consisting of a benzene ring and a cyclopentane ring, with a hydroxyl group attached to the fourth carbon of the indene structure The presence of a methyl group at the seventh position and a phenyl group at the fifth position further defines its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5-phenyl-2,3-dihydro-1H-inden-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Friedel-Crafts alkylation reaction can be employed to introduce the methyl and phenyl groups onto the indene ring system. The reaction typically involves the use of aluminum chloride (AlCl₃) as a catalyst and an appropriate alkylating agent.
Another method involves the reduction of a corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and selective oxidation reactions are commonly employed in industrial processes to achieve the desired product.
化学反应分析
Types of Reactions
7-Methyl-5-phenyl-2,3-dihydro-1H-inden-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon using reducing agents like NaBH₄ or LiAlH₄.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, or other oxidizing agents in acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, or catalytic hydrogenation.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of catalysts like AlCl₃.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted indene derivatives.
科学研究应用
7-Methyl-5-phenyl-2,3-dihydro-1H-inden-4-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It may act as a lead compound for the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 7-Methyl-5-phenyl-2,3-dihydro-1H-inden-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may modulate the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell signaling pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Indene: A parent compound with a similar fused ring system but lacking the methyl and phenyl groups.
2,3-Dihydro-1H-inden-4-ol: A compound with a similar structure but without the methyl and phenyl substituents.
5-Phenyl-2,3-dihydro-1H-inden-4-ol: A compound with a similar structure but lacking the methyl group.
Uniqueness
7-Methyl-5-phenyl-2,3-dihydro-1H-inden-4-ol is unique due to the presence of both the methyl and phenyl groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its potential as a lead compound for drug development and other applications.
属性
CAS 编号 |
116145-09-6 |
|---|---|
分子式 |
C16H16O |
分子量 |
224.30 g/mol |
IUPAC 名称 |
7-methyl-5-phenyl-2,3-dihydro-1H-inden-4-ol |
InChI |
InChI=1S/C16H16O/c1-11-10-15(12-6-3-2-4-7-12)16(17)14-9-5-8-13(11)14/h2-4,6-7,10,17H,5,8-9H2,1H3 |
InChI 键 |
AZOZLLYSYKMHRZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C2=C1CCC2)O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


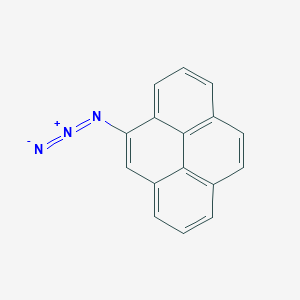
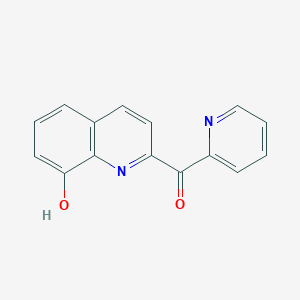
![1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide](/img/structure/B14297529.png)
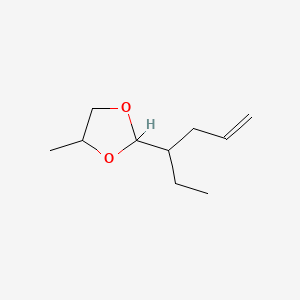
![5,8,11,18,21,26,29-Heptaoxa-1,15-diazabicyclo[13.8.8]hentriacontane](/img/structure/B14297534.png)
![N-[3-(Naphthalen-1-yl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14297538.png)
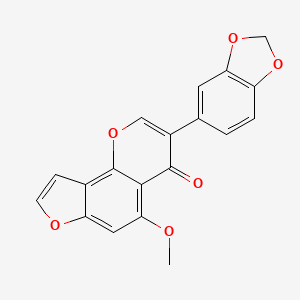
![5-[1-(Benzylsulfanyl)cyclopropyl]cyclohexane-1,3-dione](/img/structure/B14297561.png)
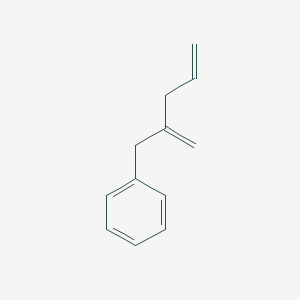

![4-[(2-Methylbutanoyl)oxy]phenyl 4-(nonyloxy)benzoate](/img/structure/B14297572.png)

